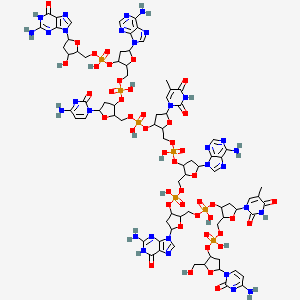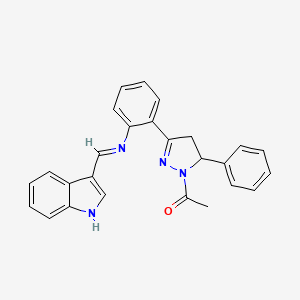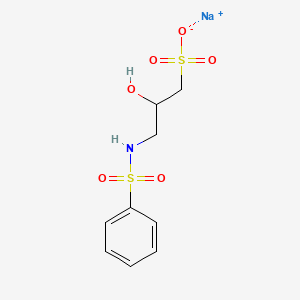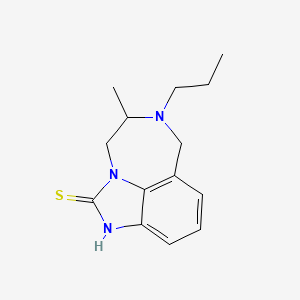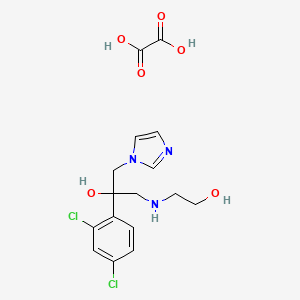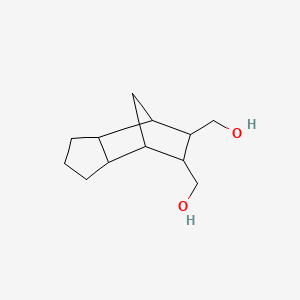
Hexahydro-4,7-methanoindane-5,6-dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexahydro-4,7-methanoindane-5,6-dimethanol is a chemical compound with the molecular formula C12H20O2 It is a derivative of methanoindane and features two hydroxyl groups attached to the indane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-4,7-methanoindane-5,6-dimethanol typically involves the hydrogenation of methanoindane derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4,7-methanoindane-5,6-dione using a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process requires precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Hexahydro-4,7-methanoindane-5,6-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
Hexahydro-4,7-methanoindane-5,6-dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Hexahydro-4,7-methanoindane-5,6-dimethanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Hexahydro-4,7-methanoindene: A structurally related compound with similar chemical properties.
Dicyclopentadiene: Another related compound with a similar ring system but different functional groups.
Uniqueness
Hexahydro-4,7-methanoindane-5,6-dimethanol is unique due to the presence of two hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
171353-68-7 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
[9-(hydroxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methanol |
InChI |
InChI=1S/C12H20O2/c13-5-11-9-4-10(12(11)6-14)8-3-1-2-7(8)9/h7-14H,1-6H2 |
InChIキー |
FDORDPLNAGACDK-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C1)C3CC2C(C3CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


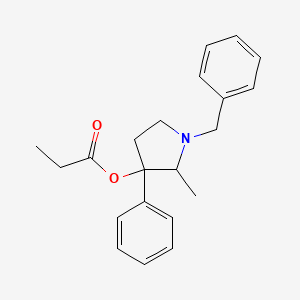
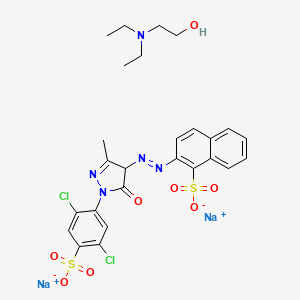
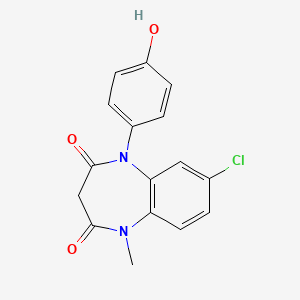
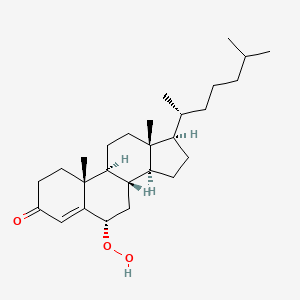
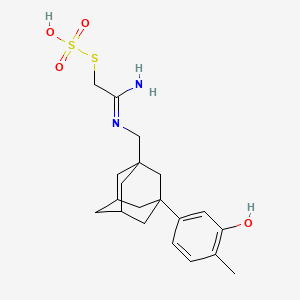
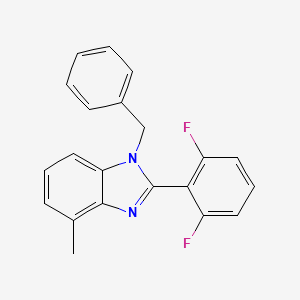
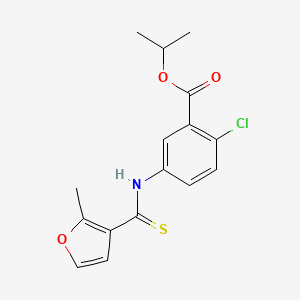
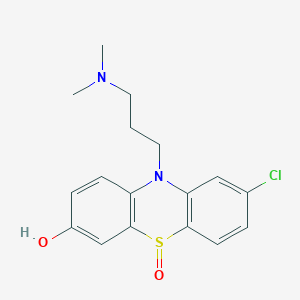
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)
